3-(4-Methylpiperazin-1-yl)phenol
Overview
Description
3-(4-Methylpiperazin-1-yl)phenol is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It features a phenol group substituted with a 4-methylpiperazine moiety
Mechanism of Action
Target of Action
The primary target of 3-(4-Methylpiperazin-1-yl)phenol is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
It is known that the compound interacts with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3454±370 °C and a predicted density of 1123±006 g/cm3 . The compound’s pKa is predicted to be 10.33±0.10 , which may influence its absorption and distribution in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with N-methylpiperazine in the presence of a palladium catalyst (Pd2(dba)3) and a base such as tBuONa . The reaction is typically carried out in an anhydrous solvent like toluene under reflux conditions. The product is then purified using column chromatography.
Another method involves the use of sodium hydride (NaH) in N,N-dimethylformamide (DMF) as a base to facilitate the reaction between this compound and 5-chloro-2-nitroaniline . The reaction mixture is heated to 120°C under an inert atmosphere, and the product is isolated through extraction and purification processes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, bases, and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters is crucial to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The phenol group can participate in nucleophilic aromatic substitution reactions, where the hydroxyl group is replaced by other substituents.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group in derivatives of this compound can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as NaH or tBuONa.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones. Reduction reactions typically result in the formation of amines.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)phenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety and have been studied for their antifungal and antitumor activities.
Methyl piperazine derivatives: These compounds are structurally related and have shown promising anticancer activity.
Uniqueness
3-(4-Methylpiperazin-1-yl)phenol is unique due to its specific substitution pattern and the presence of both a phenol and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHPJPGKBKMGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451862 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177489-10-0 | |
Record name | 3-(4-methylpiperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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